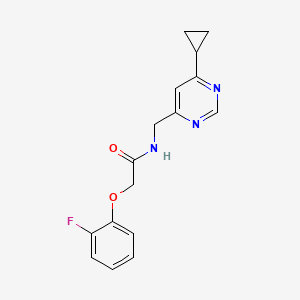

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been found to have potential applications in cancer immunotherapy due to its ability to enhance anti-tumor immune responses. In

Scientific Research Applications

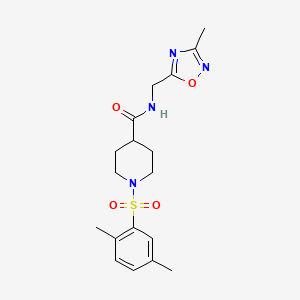

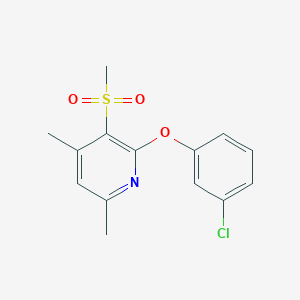

The pyridopyrimidine moiety, which combines pyridine and pyrimidine rings, has garnered significant interest due to its biological potential. Researchers have explored this scaffold in the development of new therapies, leading to numerous publications, studies, and clinical trials . Figure 1 illustrates the various pyridopyrimidine structures:

Figure 1. Various pyridopyrimidine structures types.\text{Figure 1. Various pyridopyrimidine structures types.} Figure 1. Various pyridopyrimidine structures types.

!Various pyridopyrimidine structures

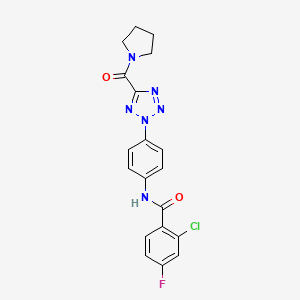

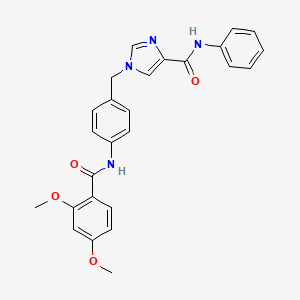

Among the relevant compounds, two stand out:

!Examples of interesting molecules

Conclusion

The compound’s diverse applications underscore its therapeutic potential. Continued research will elucidate its mechanisms of action and expand its clinical utility.

Mechanism of Action

Target of Action

Related compounds have been found to inhibit trka kinase , a protein that plays a crucial role in the growth, differentiation, and survival of neurons .

Mode of Action

Similar compounds have been shown to bind to their target proteins, inhibiting their function . This interaction can lead to changes in the biochemical pathways within the cell, affecting the cell’s function and potentially leading to therapeutic effects .

Biochemical Pathways

The inhibition of trka kinase can impact various signaling pathways within the cell, including those involved in cell growth and survival . The downstream effects of these changes can vary depending on the specific cellular context.

Result of Action

The inhibition of trka kinase can potentially lead to changes in cell growth and survival, which could have therapeutic effects in certain contexts .

properties

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-15(13)22-9-16(21)18-8-12-7-14(11-5-6-11)20-10-19-12/h1-4,7,10-11H,5-6,8-9H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFAMMDJMOXEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)